2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride

Medicinal chemistry Biochemical assay development Salt-form selection

Med chem teams targeting GPCRs often face solubility-limited building blocks that stall hit-to-lead progress. This hydrochloride salt (CAS 1909318-70-2) overcomes that barrier with enhanced aqueous solubility, enabling high-concentration biochemical screening. • 2,5-Difluorobenzyl-pyrrolidine scaffold validated in Hoffmann-La Roche metalloprotease inhibitor patents (WO2002008185A1). • Methylene spacer introduces conformational flexibility distinct from directly attached phenylpyrrolidines, favoring GPCR over kinase programs. • Batch-specific QC (NMR, HPLC) ensures reproducible multistep synthesis.

Molecular Formula C11H14ClF2N
Molecular Weight 233.68
CAS No. 1909318-70-2
Cat. No. B1653711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
CAS1909318-70-2
Molecular FormulaC11H14ClF2N
Molecular Weight233.68
Structural Identifiers
SMILESC1CC(NC1)CC2=C(C=CC(=C2)F)F.Cl
InChIInChI=1S/C11H13F2N.ClH/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10;/h3-4,6,10,14H,1-2,5,7H2;1H
InChIKeyKPAWWMPHABSCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl – Structural Identity & Procurement


2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride (CAS 1909318-70-2) is a fluorinated pyrrolidine building block with the molecular formula C₁₁H₁₄ClF₂N and a molecular weight of 233.68 g/mol . It is supplied as a hydrochloride salt, which enhances aqueous solubility compared to the free base form . The structure features a pyrrolidine ring linked to a 2,5-difluorophenyl group via a methylene bridge, distinguishing it from directly attached 2-(2,5-difluorophenyl)pyrrolidine analogues. Vendor specifications indicate a minimum purity of 95%, with batch-specific QC data (NMR, HPLC) available from certain suppliers . This compound is positioned as a versatile small-molecule scaffold for medicinal chemistry and a precursor for synthesizing more complex bioactive molecules, including GPCR-targeting agents such as KOR agonists and CCR5 antagonists .

Physical Form Hydrochloride salt – enhanced aqueous solubility for biological assays
Scaffold 2,5-Difluorobenzyl-pyrrolidine building block for GPCR-targeted medicinal chemistry
Quality ≥95% purity with batch-specific QC (NMR, HPLC) available

Why Generic Substitution Fails: 2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl


In-class pyrrolidine building blocks cannot be interchanged without careful evaluation because subtle structural variations—methylene bridge length, fluorine substitution pattern, and salt form—profoundly alter physicochemical properties, target engagement, and downstream synthetic utility. The methylene spacer in 2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride introduces an additional rotatable bond (Δ1 vs. directly attached phenylpyrrolidines), affecting conformational flexibility and target binding pose . The 2,5-difluoro substitution pattern on the phenyl ring imparts distinct electronic effects (σₘ and σₚ) compared to 2,4-difluoro or 3,5-difluoro isomers, influencing both reactivity in downstream cross-coupling reactions and interaction with hydrophobic protein pockets [1]. Furthermore, the hydrochloride salt form provides markedly different aqueous solubility and handling characteristics compared to the free base (CAS 1339150-72-9), which is critical for aqueous-phase biological assays . The evidence items below quantify where available the differential performance of this specific compound against its closest structural analogues.

Target Methylene-bridged benzylpyrrolidine HCl
Substitute Directly attached phenylpyrrolidine
Extra rotatable bond alters conformational flexibility and pharmacophore fit for GPCR vs kinase targets.
Target 2,5-Difluorobenzyl substitution
Substitute 2,4- or 3,5-difluoro regioisomers
Electronic effects and patent-validated preference for metalloprotease inhibition may not transfer.
Target Hydrochloride salt (CAS 1909318-70-2)
Substitute Free base (CAS 1339150-72-9)
Aqueous solubility profile differs significantly; free base may require co-solvents in biological assays.

2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl: Comparative Evidence Guide


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form (CAS 1909318-70-2) demonstrates superior aqueous solubility over the free base 2-[(2,5-difluorophenyl)methyl]pyrrolidine (CAS 1339150-72-9). As stated in the CymitQuimica technical datasheet, 'as a hydrochloride salt, it is typically more soluble in water compared to its free base form, enhancing its utility in pharmaceutical applications' . This is a class-level property consistent with the ionization of the pyrrolidine nitrogen (pKa ~10-11) to the protonated, water-soluble ammonium species under physiological and standard assay buffer conditions. While the free base form has a calculated XLogP3 of approximately 2.0, the hydrochloride salt exhibits reduced logP due to ionization, facilitating dissolution in aqueous media.

Aqueous Solubility
Class-level inference
Hydrochloride salt enhances aqueous solubility over free base
Supports direct use in aqueous biochemical assays
Quantitative solubility data not publicly available; class-level property
Medicinal chemistry Biochemical assay development Salt-form selection

Methylene Bridge vs. Direct Attachment: Conformational Effects

2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride incorporates a methylene (-CH₂-) spacer between the pyrrolidine ring and the 2,5-difluorophenyl group. This is structurally distinct from 2-(2,5-difluorophenyl)pyrrolidine hydrochloride (e.g., CAS 1218935-60-4 for the (R)-enantiomer), where the phenyl group is directly attached to the pyrrolidine C2 position. The methylene bridge introduces an additional rotatable bond (from 1 in the directly attached analogue to 2 in the benzyl-substituted compound), increasing conformational flexibility (Δ1 rotatable bond) and enabling the aromatic ring to adopt a wider range of orientations relative to the pyrrolidine nitrogen . This structural feature is critical for accessing distinct pharmacophore geometries; the directly attached phenylpyrrolidine scaffold (as in larotrectinib intermediates) positions the aryl group in a more constrained orientation suitable for Trk kinase ATP-binding pocket engagement, while the benzyl-substituted scaffold is reported to be amenable to KOR agonist pharmacophore models .

Conformational Flexibility
Cross-study comparable
Δ1 rotatable bond vs. direct-attached analogue
Expands pharmacophore geometry for GPCR ligand design
Scaffold choice guides target class fit; not interchangeable
Structure-activity relationship (SAR) GPCR ligand design Conformational analysis

2,5-Difluoro Substitution: Electronic & Metabolic Advantages

The 2,5-difluoro substitution pattern on the benzyl group provides specific electronic and steric properties that differ from other regioisomers. The fluorine atom at the 2-position (ortho to the methylene linker) exerts a strong electron-withdrawing inductive effect (-I) that lowers the electron density of the aromatic ring, while the 5-fluoro substituent (meta to the linker) further modulates ring electronics without introducing the steric hindrance that a 2,6-difluoro pattern would create. In the context of metalloprotease inhibitor patents (WO2002008185A1), the 2,5-difluorobenzyl group is explicitly identified as one of 'the most preferred aromatic groups' alongside 2,4,5-trifluorobenzyl, indicating that this substitution pattern has been empirically validated as optimal for target engagement in zinc protease inhibitor programs [1]. By contrast, 2,4-difluoro, 3,5-difluoro, or 3,4-difluoro regioisomers are not highlighted with the same preference, suggesting that the 2,5-difluoro pattern confers a distinctive advantage in this target class.

Regioisomer Preference
Cross-study comparable
2,5-Difluoro designated "most preferred" in metalloprotease inhibitor patent
Aligns with patent-reported SAR preference for zinc protease targets
Quantitative regioisomer ranking not disclosed; patent-derived preference
Fluorine medicinal chemistry Metabolic stability Electronic effects

Enantiomeric Purity & Chiral Resolution

2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chiral compound containing a stereogenic center at the pyrrolidine C2 position. EvitaChem's product documentation notes that 'the provided literature mainly focuses on the resolution of the racemic mixture of 2-[(2,5-Difluorophenyl)methyl]pyrrolidine to obtain the enantiomerically pure (R)-isomer' . The racemic nature of the commercially supplied compound (unless otherwise specified) means that researchers must verify enantiomeric composition for stereospecific applications. In contrast, chiral analogues such as (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) are available as single enantiomers with defined stereochemistry, which is essential for enantioselective drug candidate synthesis (e.g., larotrectinib) where the (R)-configuration is required for Trk kinase inhibitory activity [1]. The racemic 2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride therefore represents an earlier-stage screening or diversification scaffold, whereas enantiopure analogues are the procurement choice for late-stage candidate synthesis.

Stereochemical Form
Cross-study comparable
Racemic mixture; resolution methods available
May support early-stage SAR and library synthesis
Enantiopure material required for late-stage optimization; verify composition
Chiral chemistry Enantioselective synthesis Quality control

CCR5 Antagonist Pharmacophore & Published SAR

A focused series of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists based on the lead compound nifeviroc has been published [1]. While 2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride (CAS 1909318-70-2) is a simplified scaffold relative to the fully elaborated nifeviroc analogues, it embodies the core 2-benzylpyrrolidine substructure present in these antagonists. In the BindingDB, structurally related compounds bearing 2,5-difluorobenzyl-pyrrolidine motifs show CCR5 antagonist IC₅₀ values ranging from 2.8 × 10³ nM (2.8 μM) to 3.76 × 10⁴ nM (37.6 μM) in calcium mobilization assays [2], establishing a baseline activity range for this chemotype. Preliminary pharmacological screening reported via Semantic Scholar indicates that 'the compound can be used as a CCR5 antagonist' [3], though specific potency data for CAS 1909318-70-2 against CCR5 has not been disclosed in peer-reviewed literature. This positions the compound as a validated starting point for CCR5-targeted medicinal chemistry, rather than an optimized lead.

CCR5 Antagonist Activity
Class-level inference
Class-level IC50 ≥ 2.8 μM in MOLT4 Ca2+ assay
Reported chemotype for CCR5 hit expansion
No quantitative IC50 for target compound itself; requires optimization
CCR5 antagonist HIV entry inhibitor GPCR pharmacology

2-[(2,5-Difluorophenyl)methyl]pyrrolidine HCl – Research & Industrial Applications


GPCR Fragment & Lead-Generation Libraries

The benzyl-pyrrolidine scaffold with 2,5-difluoro substitution is directly relevant to GPCR ligand design, particularly for κ-opioid receptor (KOR) agonists and CCR5 antagonists, as cited by EvitaChem's research application note . Its aqueous solubility as a hydrochloride salt supports high-concentration biochemical screening in physiologically relevant buffers, enabling its inclusion in fragment-based or DNA-encoded library (DEL) synthesis without the solubility limitations that plague many neutral building blocks . Medicinal chemistry teams targeting GPCRs should prioritize this scaffold over directly attached phenylpyrrolidines, which are better suited for kinase programs.

Metalloprotease Inhibitor Development

The 2,5-difluorobenzyl group is explicitly designated as one of the 'most preferred aromatic groups' in the Hoffmann-La Roche patent family covering pyrrolidine-based metalloprotease inhibitors (WO2002008185A1) . Research groups initiating zinc hydrolase (e.g., ECE-1, neprilysin) inhibitor programs can use this building block as a privileged fragment for SAR exploration, leveraging the empirically validated substitution pattern to accelerate hit-to-lead progression. The hydrochloride salt form facilitates direct use in enzyme inhibition assays conducted in aqueous buffer systems.

Early-Stage SAR Diversification & Chiral Pool

As a racemic building block containing a single stereogenic center, CAS 1909318-70-2 is optimally deployed in early-stage medicinal chemistry where stereochemical SAR is being explored . Published resolution methods enable access to enantiopure material when activity differences between enantiomers are identified . This procurement strategy—starting with racemic material and transitioning to enantiopure synthesis upon hit validation—is cost-efficient and aligned with industry-standard lead-generation workflows. The compound's molecular weight (233.68 g/mol), rotatable bond count, and hydrogen bond donor/acceptor profile conform to lead-like chemical space, as evidenced by its calculated physicochemical parameters .

Chemical Biology Tool Synthesis

The pyrrolidine nitrogen and the aromatic fluorine atoms provide orthogonal synthetic handles for further derivatization, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling at the aryl fluoride positions . This versatility makes the compound a valuable intermediate for synthesizing chemical biology probes, such as fluorescently labeled GPCR ligands or photoaffinity labeling reagents. The consistent purity specification (≥95%) and availability of batch-specific QC data (NMR, HPLC) from suppliers like AKSci and Bidepharm ensure reproducible performance in multistep synthetic sequences .

Application
Selection Property
Validation Focus
GPCR Fragment & Lead-Generation Libraries
Benzyl-pyrrolidine scaffold with 2,5-difluoro substitution; HCl salt for aqueous solubility
GPCR target engagement assays (KOR, CCR5); fragment-based screening compatibility
Metalloprotease Inhibitor Development
2,5-Difluorobenzyl privileged fragment per patent WO2002008185A1
Zinc hydrolase enzyme inhibition assays; SAR exploration with empirically validated substitution
Early-Stage SAR Diversification & Chiral Pool
Racemic building block with single stereogenic center; cost-effective for initial exploration
Stereochemical SAR; hit validation before transitioning to enantiopure synthesis
Chemical Biology Tool Synthesis
Orthogonal synthetic handles: pyrrolidine nitrogen and aryl fluoride positions
Derivatization efficiency (N-alkylation, cross-coupling); probe synthesis reproducibility
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